Cas no 1525100-03-1 (4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride)

1525100-03-1 structure
Nom du produit:4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride
Numéro CAS:1525100-03-1
Le MF:C12H7BrClFO3S
Mégawatts:365.602584123611
MDL:MFCD23583161
CID:4604088
PubChem ID:81531340
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride
-
- MDL: MFCD23583161
- Piscine à noyau: 1S/C12H7BrClFO3S/c13-11-6-1-8(15)7-12(11)18-9-2-4-10(5-3-9)19(14,16)17/h1-7H
- La clé Inchi: KTZGOLHPYXDEII-UHFFFAOYSA-N
- Sourire: C1(S(Cl)(=O)=O)=CC=C(OC2=CC(F)=CC=C2Br)C=C1
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263138-0.05g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 0.05g |
$245.0 | 2024-06-18 | |
Enamine | EN300-263138-10.0g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 10.0g |
$4545.0 | 2024-06-18 | |
Enamine | EN300-263138-2.5g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
Chemenu | CM429774-250mg |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95%+ | 250mg |
$576 | 2023-03-01 | |
Chemenu | CM429774-500mg |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95%+ | 500mg |
$892 | 2023-03-01 | |
Chemenu | CM429774-1g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95%+ | 1g |
$1137 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093923-1g |
4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 1g |
¥5180.0 | 2023-03-01 | |
Ambeed | A1083810-1g |
4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 1g |
$755.0 | 2024-08-03 | |
Enamine | EN300-263138-10g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 10g |
$4545.0 | 2023-09-14 | |
Aaron | AR01C60Q-10g |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |
1525100-03-1 | 95% | 10g |
$6275.00 | 2023-12-15 |
4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride Littérature connexe
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1525100-03-1 (4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride) Produits connexes
- 2171747-33-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(methoxymethyl)butanoic acid)
- 2098083-77-1(2-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol)
- 1339444-04-0([2-(diethylamino)ethyl][(oxan-4-yl)methyl]amine)
- 2763908-36-5(7-[(Prop-2-en-1-yloxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid)
- 1702715-22-7(2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(2-methylphenyl)-, methyl ester)
- 1481375-77-2(2-amino-3-(2,5-dimethylthiophen-3-yl)-3-hydroxypropanoic acid)
- 194490-25-0(5-Benzyloxy-1H-indole-3-carbonitrile)
- 2503207-05-2(lithium(1+) 2-fluoro-4-methoxypyridine-3-sulfinate)
- 898754-53-5(2-Azetidinomethyl-2'-carboethoxybenzophenone)
- 1261987-33-0(5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1525100-03-1)4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride

Pureté:99%
Quantité:1g
Prix ($):680.0